molecular formula C11H14N2O6S B2471720 Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid CAS No. 1397197-83-9

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid

Cat. No. B2471720
CAS RN: 1397197-83-9
M. Wt: 302.3
InChI Key: UNCCWANEGKQDBN-UHFFFAOYSA-N
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Description

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is represented by the InChI code: 1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9/h4-7H,3H2,1-2H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is 204.23 . It is a solid at room temperature .

Mechanism of Action

While the specific mechanism of action for Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is not mentioned in the search results, compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity against S. pneumoniae .

Safety and Hazards

While specific safety and hazards information for Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is not available, it is generally advised to ensure good ventilation of the work station, avoid breathing dust, mist, spray, and avoid contact with skin and eyes when handling similar compounds .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on developing new drugs based on this scaffold, particularly for the treatment of tuberculosis .

properties

IUPAC Name

ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.H2O4S/c1-3-15-11(14)9-6-12-10-5-4-8(2)7-13(9)10;1-5(2,3)4/h4-7H,3H2,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCCWANEGKQDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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